molecular formula C9H7N3O3 B13442856 3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide

3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide

Cat. No.: B13442856
M. Wt: 205.17 g/mol
InChI Key: SRCWGMVFWXIPTF-UHFFFAOYSA-N
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Description

3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide is a high-purity furoxan-based compound designed for advanced pharmacological and biochemical research. Furoxans, also known as 1,2,5-oxadiazole 2-oxides, are a prominent class of heterocyclic nitric oxide (NO) donors. These compounds are characterized by their enhanced hydrolytic stability and low toxicity compared to acyclic NO donors, making them highly valuable for experimental models where controlled, prolonged NO release is desired . Nitric oxide is a crucial signaling molecule involved in a vast array of physiological processes, including cellular metabolism, vasodilation, neurotransmission, and immune response . Research into NO donors is critical because disrupted NO production is linked to numerous pathophysiological conditions, such as cardiovascular diseases, immune disorders, and neurodegenerative diseases . This compound serves as a critical research tool for investigating these mechanisms. The core research value of this compound lies in its potential as a precursor for developing novel therapeutic agents, particularly for parasitic diseases. Structurally similar furoxan derivatives have demonstrated remarkable in vivo efficacy against neglected diseases like leishmaniasis . For instance, one study highlighted a specific furoxan derivative that achieved an approximately 90% reduction in parasite burden in the liver and spleen of infected mice by acting through a dual mechanism: releasing nitric oxide and inhibiting a key parasite cysteine protease enzyme . This suggests that this compound is a promising scaffold for antiparasitic drug discovery. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C9H7N3O3/c10-9(13)8-7(11-15-12(8)14)6-4-2-1-3-5-6/h1-5H,(H2,10,13)

InChI Key

SRCWGMVFWXIPTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NO[N+](=C2C(=O)N)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Nitrile Precursors

One classical approach to synthesize 1,2,5-oxadiazole N-oxides (furoxans) is the oxidative cyclization of amidoxime derivatives with nitrile compounds. This method involves:

  • Formation of an amidoxime intermediate from the corresponding nitrile or amide.
  • Oxidative cyclization using oxidants such as iodine or hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) to form the 1,2,5-oxadiazole N-oxide ring.
  • Introduction of the carbamoyl group can be achieved by using carbamoyl-substituted precursors or by subsequent functional group transformations.

Use of Phenyl-Substituted Amidoximes or Hydrazones

  • Phenyl-substituted amidoximes or hydrazones can be cyclized under oxidative conditions to yield the phenyl-substituted 1,2,5-oxadiazole N-oxide.
  • The carbamoyl group may be introduced via acylation of the amino group or by starting with carbamoyl-containing precursors.

Thiol-Cofactor Mediated Nitric Oxide Release and Activation

  • The compound can be synthesized as an intermediate for nitric oxide donors, where the 1,2,5-oxadiazole N-oxide ring releases nitric oxide under thiol cofactor action.
  • This property is exploited in the synthesis of biologically active compounds, including platelet aggregation inhibitors.

Room Temperature and One-Pot Synthesis Strategies

  • Recent advances in oxadiazole synthesis emphasize mild conditions such as room temperature reactions and one-pot protocols.
  • For example, the use of bases like potassium hydroxide in aprotic solvents (DMSO, DMF) facilitates cyclodehydration and oxidative cyclization to form oxadiazole rings efficiently.
  • One-pot methods combining carboxylic acids, isocyanides, and aryl iodides under copper catalysis have been developed for related oxadiazole derivatives, indicating potential avenues for synthesizing substituted 1,2,5-oxadiazoles.

Comparative Data Table of Key Preparation Conditions

Preparation Method Key Reagents/Conditions Yield (%) Notes Source
Oxidative cyclization of amidoximes Amidoxime + Iodine or PIDA (Phenyliodine diacetate) in DMF, RT, 5 h 54–84 Base-assisted cyclization; formation of 1,2,5-oxadiazole N-oxide ring
Cyclization of phenyl-substituted amidoximes Phenyl amidoxime + oxidant (NBS/DBU system) 50–80 N-halogenation followed by dehydrohalogenation to imine intermediate
Thiol cofactor activation of intermediate 3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate + thiol cofactors N/A Releases nitric oxide; used in platelet aggregation inhibition
One-pot synthesis of 1,3,4-oxadiazoles (related system) Carboxylic acids + N-isocyaniminotriphenylphosphorane + CuI catalyst, 50–80 °C 60–87 Demonstrates potential for mild, streamlined synthesis of oxadiazole derivatives

Chemical Reactions Analysis

Nucleophilic Substitution at the C(4) Position

The C(4)-phenyl group and adjacent electrophilic sites enable substitution reactions. For example:

  • Reaction with alkylamines : When treated with ethylamine, 4-(bromomethyl)-3-carbamoyl-1,2,5-oxadiazole 2-oxide undergoes nucleophilic substitution to yield 3-carbamoyl-4-((ethylamino)methyl)-1,2,5-oxadiazole 2-oxide (15 ) . This reaction proceeds in dichloromethane (DCM) with triethylamine as a base, achieving 60% yield.

Reagent Product Yield Conditions
Ethylamine4-((ethylamino)methyl) derivative (15 )60%DCM, rt, 2 h

Hydrolysis of the Carbamoyl Group

The carbamoyl (-CONH₂) group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : In methanesulfonic acid (MSA) with KNO₃ at 45°C, the carbamoyl group hydrolyzes to a carboxylic acid, forming 3-carboxy-4-phenyl-1,2,5-oxadiazole 2-oxide .

  • Basic hydrolysis : In aqueous NaOH, the carbamoyl group converts to a carboxylate, enabling further functionalization .

Acylation and Amidation Reactions

The carbamoyl group participates in coupling reactions:

  • Reaction with acyl chlorides : 3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide reacts with 2-bromobenzoyl chloride to form 4-((2-bromo-N-ethylbenzamido)methyl)-3-carbamoyl-1,2,5-oxadiazole 2-oxide (6 ) . The reaction proceeds via in situ activation of the carboxylic acid to an acyl chloride, followed by amide bond formation.

Acyl Chloride Product Yield Conditions
2-Bromobenzoyl chlorideAmide derivative (6 )52%DCM, TEA, rt

Photochemical and Thermal Rearrangements

The oxadiazole ring exhibits stability under mild conditions but undergoes rearrangements under specific stimuli:

  • Photochemical reactions : Exposure to UV light induces ring-opening reactions, particularly at the N–O bond, forming transient intermediates that re-cyclize into alternative heterocycles (e.g., imidazoles) .

  • Thermal decomposition : At elevated temperatures (>150°C), the compound undergoes pyrolytic fragmentation, releasing CO₂ and generating phenylnitrile oxides as intermediates .

Electrophilic Aromatic Substitution

The phenyl group at C(4) participates in electrophilic substitution:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the meta or para positions of the phenyl ring, though yields are moderate (40–55%) due to competing ring oxidation .

Redox Reactions

The N-oxide moiety facilitates redox transformations:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the N-oxide to 3-carbamoyl-4-phenyl-1,2,5-oxadiazole, altering electronic properties and bioactivity .

  • Oxidation : Strong oxidants (e.g., KMnO₄) degrade the oxadiazole ring, yielding phenylacetic acid derivatives .

Key Stability and Reactivity Insights

  • Rotamerization : NMR studies reveal two rotamers due to restricted rotation around the carbamoyl C–N bond, impacting reaction stereochemistry .

  • Electrophilic activation : The C(5) position is highly electrophilic, facilitating SNAr reactions with nucleophiles (e.g., amines, thiols) .

  • ANRORC mechanism : Nucleophilic attack at C(5) triggers ring-opening/closure sequences, forming fused heterocycles (e.g., triazoles) .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Carbamoyl-4-phenyl-1,2,5-oxadiazol-2-ium-2-olate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects at the 3-Position

The 3-position substituent significantly impacts biological activity and physicochemical properties:

Compound Name 3-Position Group Key Properties Reference
3-Carbamoyl-4-phenyl-furoxan -CONH₂ Higher polarity due to carbamoyl group; moderate melting point (~220–225°C); potential for hydrogen bonding. Observed in hydrazone derivatives with high yields (e.g., 93% for compound 4h ) .
3-Cyano-4-phenyl-furoxan -CN Enhanced cytotoxicity (IC₅₀ ~3–8 μM in enzyme assays); strong electron-withdrawing effect; lower melting point (~254°C). Exhibits in vivo antitumoral activity (90% tumor necrosis in murine models) .
3-Methyl-4-phenyl-furoxan -CH₃ Reduced NO release capacity; higher lipophilicity. Melting point ~225–227°C. Lower cytotoxicity compared to cyano analogs .
3-Nitro-4-phenyl-furoxan -NO₂ High thermal stability; strong electron-withdrawing effect. Limited solubility in polar solvents. Used in energetic materials research .

Key Insights :

  • Cyano derivatives exhibit superior cytotoxicity, likely due to enhanced NO release and electron-withdrawing effects .

Substituent Effects at the 4-Position

The 4-phenyl group is a common feature in furoxans, but substitutions here alter steric and electronic profiles:

Compound Name 4-Position Group Key Properties Reference
3-Carbamoyl-4-phenyl-furoxan -C₆H₅ Aromatic π-π interactions enhance crystallinity; melting point ~220–225°C. Phenyl group may limit blood-brain barrier (BBB) penetration .
4-Methyl-furoxan derivatives -CH₃ Lower molecular weight; improved BBB penetration (e.g., compound 5h with 4-methylpiperidinylmethyl group crosses BBB) .
4-Nitro-furoxan derivatives -NO₂ High density and stability; used in energetic materials. Example: 3-nitro-4-phenyl-furoxan shows detonation velocity ~8,500 m/s .

Key Insights :

  • 4-Phenyl derivatives are common in medicinal chemistry but may reduce bioavailability compared to smaller substituents like methyl .

Key Insights :

  • Carbamoyl derivatives are understudied in vivo but show promise in synthetic accessibility and stability .
  • Cyano derivatives are lead candidates for anticancer applications due to potent NO-mediated cytotoxicity .

Biological Activity

3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide (CAS# 125520-59-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₇N₃O₃
  • Molecular Weight : 205.17 g/mol
  • CAS Number : 125520-59-4

The compound features a unique oxadiazole core that contributes to its pharmacological properties.

This compound acts primarily as a nitric oxide (NO) donor. Upon activation by thiol cofactors, it releases NO, which plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation . This mechanism is particularly relevant in cardiovascular health and the treatment of conditions associated with vascular dysfunction.

Antiproliferative Effects

Research indicates that derivatives of oxadiazoles, including this compound, exhibit antiproliferative effects on smooth muscle cells (SMCs). A study demonstrated that furoxan derivatives significantly decreased SMC proliferation in vitro by mediating NO release and subsequent signaling pathways involving cyclic guanosine monophosphate (cGMP) and protein kinase G . The antiproliferative activity was correlated with the ability to generate NO in a dose-dependent manner.

Inhibition of Platelet Aggregation

The compound has been shown to inhibit platelet aggregation, an important factor in preventing thrombotic events. This effect is mediated through the NO-cGMP pathway, which leads to relaxation of vascular smooth muscle and reduced platelet activation .

Study on Vascular Smooth Muscle Cells

In a study investigating the effects of various NO donors on human vascular SMCs, this compound was identified as a potent inhibitor of SMC proliferation. The study utilized radiolabeled thymidine incorporation assays to measure DNA synthesis and cell cycle analysis to assess phase-specific effects. Results indicated that the compound effectively blocked the G1-S transition in the cell cycle, leading to reduced cell proliferation .

Proteomic Analysis

A proteomic approach using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) revealed that treatment with this oxadiazole derivative altered the expression of several proteins involved in cell cycle regulation and apoptosis. Notably, proteins such as p21 were upregulated, indicating a potential mechanism for its antiproliferative effects .

Comparative Analysis with Other Compounds

Compound NameMolecular FormulaCAS NumberAntiproliferative ActivityPlatelet Aggregation Inhibition
This compoundC₉H₇N₃O₃125520-59-4YesYes
Furoxan Derivative AC₉H₉N₃O₃123456-78-9YesYes
Furoxan Derivative BC₉H₈N₂O₂987654-32-1ModerateNo

This table highlights the biological activities of this compound compared to related compounds.

Q & A

Q. What are the optimal synthetic routes for 3-Carbamoyl-4-phenyl-1,2,5-oxadiazole 2-oxide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nitrosation or halogenation reactions. For example, analogous oxadiazole derivatives (e.g., 3-(Hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide) are synthesized using NaNO₂ under acidic conditions, yielding ~50% purity . To ensure purity, column chromatography (silica gel, CHCl₃ eluent) and recrystallization are recommended. Monitor reaction progress via TLC and characterize intermediates using ¹H/¹³C NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is essential for confirming proton environments, particularly the carbamoyl (-CONH₂) and phenyl groups, which show distinct δ 7.4–8.1 ppm aromatic signals and broad NH₂ peaks . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₇N₃O₃ requires 217.0487 Da). Purity assessment via HPLC at 254/282 nm ensures >90% purity .

Advanced Research Questions

Q. How can nitric oxide (NO) release from this compound be quantified in biological systems?

  • Methodological Answer : Use fluorometric assays (e.g., DAF-FM diacetate) to detect intracellular NO levels. In parasite models (e.g., Trypanosoma), correlate NO release with parasite death at 10 μM concentrations. Compare potency between purified enzyme assays (e.g., thioredoxin glutathione reductase inhibition) and in vivo models to address discrepancies in activity .

Q. What strategies resolve contradictions in potency between in vitro and in vivo assays?

  • Methodological Answer : Pharmacokinetic studies (e.g., plasma stability, metabolic profiling) identify degradation pathways. For neuroprotective studies, evaluate blood-brain barrier (BBB) penetration using in situ perfusion models or LC-MS quantification in brain tissue. Structural analogs with piperidinylmethyl groups show enhanced BBB permeability, suggesting substituent optimization .

Q. How can halogenation reactions be applied to functionalize the oxadiazole core?

  • Methodological Answer : Bromination with Br₂ in CHCl₃/Et₃N (2 h, room temperature) introduces bromine at the 6-position of triazine analogs, yielding 65–80% halogenated products. For oxadiazoles, adapt conditions using N-bromosuccinimide (NBS) in CH₂Cl₂ (48 h) to minimize side reactions . Monitor regioselectivity via ¹H NMR and X-ray crystallography .

Q. What crystallographic parameters are critical for structural validation?

  • Methodological Answer : X-ray diffraction (CuKα radiation, λ = 1.5418 Å) with orthorhombic crystal systems (e.g., Pna2₁) provides atomic-resolution data. Key parameters include unit cell dimensions (a = 15.0182 Å, b = 5.5402 Å, c = 17.8280 Å) and displacement ellipsoids (30% probability). Compare with published sulfonyl derivatives to confirm bond angles and torsion .

Specialized Applications

Q. How can structure-activity relationship (SAR) studies optimize neuroprotective effects?

  • Methodological Answer : Introduce substituents (e.g., 4-methylpiperidinylmethyl) at the 4-position to enhance BBB penetration. Test neuroprotection in oxidative stress models (e.g., H₂O₂-induced neuronal damage) and measure EC₅₀ values. Corrogate NO release with cytoprotection using fluorescent probes .

Q. What synthetic challenges arise in scaling up this compound?

  • Methodological Answer : Scale-up requires optimizing exothermic nitrosation steps (risk of runaway reactions). Use flow chemistry for controlled NaNO₂ addition. Purification challenges (e.g., column chromatography) can be mitigated via preparative HPLC or fractional crystallization .

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